2-(4-ethyl-5-(2-thienyl)(1,2,4-triazol-3-ylthio))-N-[(4-methylphenyl)methyl]ac etamide
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Overview
Description
2-(4-ethyl-5-(2-thienyl)(1,2,4-triazol-3-ylthio))-N-[(4-methylphenyl)methyl]acetamide is a complex organic compound featuring a triazole ring, a thienyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-ethyl-5-(2-thienyl)(1,2,4-triazol-3-ylthio))-N-[(4-methylphenyl)methyl]acetamide typically involves multi-step organic reactions. One common route involves the formation of the triazole ring through cyclization reactions, followed by the introduction of the thienyl group and the acetamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-ethyl-5-(2-thienyl)(1,2,4-triazol-3-ylthio))-N-[(4-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Organic solvents like dichloromethane, ethanol, and acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
2-(4-ethyl-5-(2-thienyl)(1,2,4-triazol-3-ylthio))-N-[(4-methylphenyl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(4-ethyl-5-(2-thienyl)(1,2,4-triazol-3-ylthio))-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide
- 5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl hydrosulfide
- 4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl hydrosulfide
Uniqueness
2-(4-ethyl-5-(2-thienyl)(1,2,4-triazol-3-ylthio))-N-[(4-methylphenyl)methyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of 2-(4-ethyl-5-(2-thienyl)(1,2,4-triazol-3-ylthio))-N-[(4-methylphenyl)methyl]acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C18H20N4OS2 |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
2-[(4-ethyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide |
InChI |
InChI=1S/C18H20N4OS2/c1-3-22-17(15-5-4-10-24-15)20-21-18(22)25-12-16(23)19-11-14-8-6-13(2)7-9-14/h4-10H,3,11-12H2,1-2H3,(H,19,23) |
InChI Key |
KFGXSNIKTHWHNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NCC2=CC=C(C=C2)C)C3=CC=CS3 |
Origin of Product |
United States |
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